molecular formula C17H34ClNO4 B591812 Decanoyl-10,10,10,d3-L-carnitine Chloride CAS No. 1297271-50-1

Decanoyl-10,10,10,d3-L-carnitine Chloride

Cat. No. B591812
M. Wt: 354.93
InChI Key: KETNUEKCBCWXCU-QNYOVWSSSA-N
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Description

Decanoyl-10,10,10,d3-L-carnitine Chloride is a deuterated derivative of L-carnitine, an amino acid-like compound that is naturally produced in the body . It has a molecular formula of C17H35NO4ClD3 . This compound is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .


Molecular Structure Analysis

The molecular structure of Decanoyl-10,10,10,d3-L-carnitine Chloride is similar to that of L-carnitine, but it contains a deuterium atom in its structure . Deuterium is a stable isotope of hydrogen, often used in the production of labeled compounds for various research applications .

Scientific Research Applications

Molecular and Structural Insights

Research into the molecular and structural aspects of carnitine compounds, including Decanoyl-10,10,10,d3-L-carnitine Chloride, sheds light on their biochemical properties and interactions. For example, studies on the crystal and molecular structure of DL-carnitine hydrochloride provide insights into the compound's configuration and its hydrogen bond-mediated chain formations, contributing to understanding its biological functions and interactions (Tomita et al., 1974).

Role in Metabolic Processes

Carnitine and its derivatives play a crucial role in the mitochondrial transport of long-chain fatty acids, facilitating their beta-oxidation for energy production. This process is vital for metabolic regulation, especially under conditions requiring enhanced fatty acid oxidation such as physical exercise or specific metabolic disorders. The study of medium and long chain acylcarnitines has revealed their importance in reflecting the metabolic status and energy production efficiency within the body (Lehmann et al., 2010).

Antioxidant Properties

Investigations into the antioxidant properties of L-carnitine have shown its potential in scavenging free radicals and supporting cellular antioxidant defenses. This aspect of carnitine's function suggests its protective role against oxidative stress and its implications for health and disease management (Gülçin, 2006).

Transport and Bioavailability

The understanding of carnitine's transport mechanisms across cellular membranes has significant implications for its bioavailability and therapeutic efficacy. Molecular cloning and characterization of carnitine transporters from various tissues, including the intestine, have elucidated the high-affinity transport systems crucial for maintaining cellular carnitine levels and supporting its metabolic functions (Sekine et al., 1998).

Applications in Gene Delivery

The synthesis and characterization of long-chain alkyl acyl carnitine esters have opened new avenues for their use as biocompatible cationic lipids in gene delivery. These compounds have shown potential in mediating efficient transfection, highlighting their application in therapeutic gene transfer and the development of gene therapy strategies (Wang et al., 1998).

Future Directions

Decanoyl-10,10,10,d3-L-carnitine Chloride is used in the development of therapeutic drugs for the treatment of metabolic disorders . Its unique chemical structure and properties make it a valuable tool for research studies .

properties

CAS RN

1297271-50-1

Product Name

Decanoyl-10,10,10,d3-L-carnitine Chloride

Molecular Formula

C17H34ClNO4

Molecular Weight

354.93

IUPAC Name

(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3;

InChI Key

KETNUEKCBCWXCU-QNYOVWSSSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3

Origin of Product

United States

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